molecular formula C₁₈H₁₈N₂O₂S B1140720 2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide CAS No. 894351-84-9

2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide

Cat. No. B1140720
CAS RN: 894351-84-9
M. Wt: 326.41
InChI Key:
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Description

“2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide” is a compound that falls under the category of indole derivatives . Indole derivatives are known for their diverse pharmacological activities and are a major focus in drug discovery .


Synthesis Analysis

The synthesis of indole derivatives has been explored extensively, with various classical and advanced methods reported . One-pot synthesis is often considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promising antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties. They can be used in the treatment of diseases where inflammation is a major symptom .

Anticancer Activity

Indole derivatives have been found to exhibit anticancer properties. They can interfere with the growth of cancer cells and are being studied for their potential use in cancer therapy .

Anti-HIV Activity

Some indole derivatives have shown anti-HIV activity. They can inhibit the replication of the HIV virus, making them potential candidates for HIV treatment .

Antioxidant Activity

Indole derivatives can act as antioxidants. They can neutralize harmful free radicals in the body, which can help prevent various diseases .

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial properties. They can inhibit the growth of certain bacteria and fungi, making them useful in the treatment of various infections .

Antitubercular Activity

Some indole derivatives have shown antitubercular activity. They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Antidiabetic Activity

Indole derivatives have also been studied for their antidiabetic properties. They can potentially be used in the management of diabetes .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with various cellular targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific changes induced by this compound would depend on the nature of its targets and the context of the interaction.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that the compound induces a range of molecular and cellular changes.

properties

IUPAC Name

2-(1-benzylindol-5-yl)-N-methylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-19-23(21,22)12-10-15-7-8-18-17(13-15)9-11-20(18)14-16-5-3-2-4-6-16/h2-13,19H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQXKKYAWNNJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C=CC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697586
Record name 2-(1-Benzyl-1H-indol-5-yl)-N-methylethene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide

CAS RN

894351-84-9
Record name 2-(1-Benzyl-1H-indol-5-yl)-N-methylethene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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